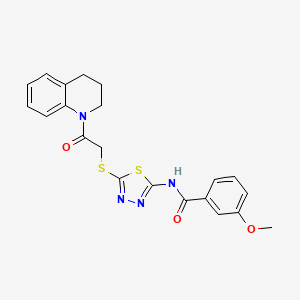

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazol group, and a methoxybenzamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures, such as 3,4-dihydroquinolin-1(2H)-one derivatives, have been synthesized using the Castagnoli–Cushman reaction . This involves the reaction of an α,β-unsaturated carbonyl compound with an amine to form a 3,4-dihydroquinolin-1(2H)-one .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific information or a crystal structure, it’s difficult to provide a detailed analysis of its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the thiadiazol group could potentially make it more reactive .科学的研究の応用

Antiproliferative and Antimicrobial Properties

Compounds with a 1,3,4-thiadiazole core, such as those derived from Schiff bases, have been synthesized and evaluated for their biological activities. One study found that certain derivatives exhibited significant DNA protective abilities against oxidative mixtures and strong antimicrobial activity against Staphylococcus epidermidis. Specifically, compounds showed cytotoxic effects on cancer cell lines, highlighting their potential in chemotherapy strategies for cancer treatment (Gür et al., 2020).

Heterocyclic Adenosine Receptor Antagonists

Thiazole and thiadiazole analogues have been developed as novel classes of heterocyclic compounds acting as adenosine receptor antagonists. These compounds have shown promise in the micromolar range for adenosine affinities, particularly for adenosine A(1) and A(3) receptors, suggesting potential applications in understanding molecular recognition at adenosine receptors (Muijlwijk-Koezen et al., 2001).

Rh(III)-Catalyzed Directed C-H Olefination

The N-O bond in N-methoxybenzamides has been utilized as an internal oxidant in a Rh(III)-catalyzed oxidative olefination process. This method offers a mild, practical, and selective approach to synthesizing valuable tetrahydroisoquinolinone products, demonstrating the versatility of these compounds in synthetic chemistry (Rakshit et al., 2011).

Novel Sigma-2 Receptor Probe

Research on benzamide analogues has led to the development of a novel sigma-2 receptor probe, showing high affinity for sigma2 receptors. Such findings are crucial for studying sigma2 receptors in vitro and may contribute to the development of new therapeutic agents (Xu et al., 2005).

Photophysics of Dihydroquinazolinone Derivatives

Dihydroquinazolinone derivatives have been synthesized and analyzed for their photophysical properties. These studies reveal significant changes in photophysical properties depending on solvent polarity, offering insights into the polar character of the excited state and potential applications in photodynamic therapy (Pannipara et al., 2017).

作用機序

Target of action

The compound contains a quinoline moiety, which is a bicyclic compound that is part of many bioactive molecules. Quinoline derivatives have been found to bind with high affinity to multiple receptors .

Mode of action

Quinoline derivatives can inhibit enzymes like DNA gyrase, which is crucial for DNA replication in bacteria, making them effective antibacterial agents . They can also inhibit other enzymes and receptors, leading to a variety of biological effects .

Biochemical pathways

Quinoline derivatives can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .

Result of action

Based on the activities of other quinoline derivatives, potential effects could include antibacterial activity, enzyme inhibition, and effects on cell signaling .

将来の方向性

特性

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-28-16-9-4-7-15(12-16)19(27)22-20-23-24-21(30-20)29-13-18(26)25-11-5-8-14-6-2-3-10-17(14)25/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGALIUMGWOFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)

![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)

![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)

![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)